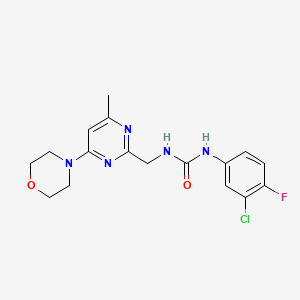

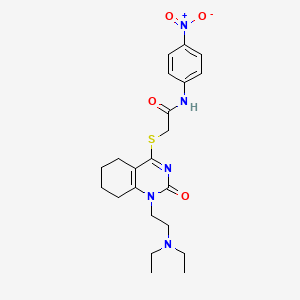

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

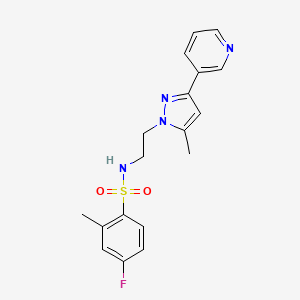

1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met/Hepatocyte Growth Factor Receptor (HGFR) pathway. This pathway is involved in regulating cell growth, differentiation, and migration, and is often dysregulated in various types of cancer. PF-02341066 has been extensively studied for its potential use as an anticancer agent.

Scientific Research Applications

Phosphorus–Fluorine Chemistry

A study by Dunmur and Schmutzler (1971) explores the preparation of heterocyclic fluorophosphoranes, which are synthesized through the cleavage of silicon–nitrogen bonds in appropriate urea compounds with fluorophosphoranes. This research highlights the synthesis techniques and properties of these compounds, indicating their potential applications in the development of fluorinated chemical agents for various industrial and research purposes. The structural investigation of these products was conducted using 1H, 19F, and 31P NMR spectroscopy, showcasing their relevance in phosphorus–fluorine chemistry and potential utility in creating novel chemical entities with unique properties (Dunmur & Schmutzler, 1971).

Ureidopyrimidinones in Supramolecular Chemistry

The research by Beijer et al. (1998) demonstrates the strong dimerization of 6-methyl-2-butylureidopyrimidinone via four hydrogen bonds, both in solid state and in solution, highlighting its significance in supramolecular chemistry. The ureidopyrimidinone functionality emerges as a useful building block for supramolecular assemblies due to its simple preparation and high dimerization constant. This study opens pathways for utilizing ureidopyrimidinone derivatives in designing complex molecular structures and materials with novel properties (Beijer et al., 1998).

CNS Agents and Anxiolytic Activity

Rasmussen et al. (1978) explored N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for pharmacological activity, identifying compounds with anxiolytic and muscle-relaxant properties. This study contributes to the understanding of urea derivatives' potential as central nervous system (CNS) agents, offering a foundation for the development of new therapeutic agents targeting CNS disorders, including anxiety and muscle-related conditions (Rasmussen et al., 1978).

Antibacterial and Antifungal Agents

Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives and evaluated their in vitro antibacterial and antifungal activities. The study found that compounds with a morpholine moiety and fluoro substituents exhibited potent antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. This research highlights the role of structural modification in enhancing the antimicrobial efficacy of urea derivatives (Zheng et al., 2010).

properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O2/c1-11-8-16(24-4-6-26-7-5-24)23-15(21-11)10-20-17(25)22-12-2-3-14(19)13(18)9-12/h2-3,8-9H,4-7,10H2,1H3,(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROLEUWSSHTQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,8H-pyrano[3,4-b]pyridine-6,8-dione hydrochloride](/img/structure/B2773069.png)

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)

![2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2773083.png)

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)